3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine
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Overview
Description
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a 5-methyl-1,2,4-oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine typically involves multiple steps:
Formation of the 5-Methyl-1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Attachment to Piperazine: The 5-methyl-1,2,4-oxadiazole is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.
Formation of the Pyridazine Ring: The final step involves the cyclization of the intermediate with a 2-methylphenyl-substituted hydrazine derivative under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is unique due to its combination of a pyridazine ring with a piperazine moiety and an oxadiazole group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
5-methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-5-3-4-6-16(14)17-7-8-19(22-21-17)25-11-9-24(10-12-25)13-18-20-15(2)26-23-18/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMNJFNRUJLBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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